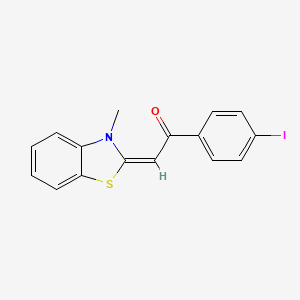
(2E)-1-(4-iodophenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(4-iodophenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone is a synthetic organic compound that features an iodophenyl group and a benzothiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-iodophenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone typically involves the following steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Iodophenyl Group: This step involves the iodination of a phenyl ring, which can be done using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Condensation Reaction: The final step involves the condensation of the iodophenyl group with the benzothiazole core under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-1-(4-iodophenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E)-1-(4-iodophenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds containing benzothiazole moieties are known to exhibit various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Medicine
In medicinal chemistry, this compound could be investigated as a lead compound for the development of new therapeutic agents. Its structure may allow for the design of molecules that target specific biological pathways or receptors.
Industry
In industry, this compound may find applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties make it a candidate for use in these advanced technologies.
Mecanismo De Acción
The mechanism of action of (2E)-1-(4-iodophenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-1-(4-bromophenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone
- (2E)-1-(4-chlorophenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone
- (2E)-1-(4-fluorophenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone
Uniqueness
The uniqueness of (2E)-1-(4-iodophenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone lies in the presence of the iodophenyl group, which can impart distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H12INOS |
|---|---|
Peso molecular |
393.2 g/mol |
Nombre IUPAC |
(2E)-1-(4-iodophenyl)-2-(3-methyl-1,3-benzothiazol-2-ylidene)ethanone |
InChI |
InChI=1S/C16H12INOS/c1-18-13-4-2-3-5-15(13)20-16(18)10-14(19)11-6-8-12(17)9-7-11/h2-10H,1H3/b16-10+ |
Clave InChI |
FLLHYUJRMMOZGE-MHWRWJLKSA-N |
SMILES isomérico |
CN\1C2=CC=CC=C2S/C1=C/C(=O)C3=CC=C(C=C3)I |
SMILES canónico |
CN1C2=CC=CC=C2SC1=CC(=O)C3=CC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-({N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-1,3,4-thiadiazol-2-YL]-4-methylbenzamide](/img/structure/B11702956.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide](/img/structure/B11702965.png)
![methyl 4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}benzoate](/img/structure/B11702970.png)




![1-{(E)-[(5-chloropyridin-2-yl)imino]methyl}-2-naphthol](/img/structure/B11702982.png)


![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide](/img/structure/B11702990.png)

![6-bromo-3-[(2E)-3-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoyl]-4-phenylquinolin-2(1H)-one](/img/structure/B11703003.png)
![2-{(2E)-2-[4-(diethylamino)-2-hydroxybenzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11703004.png)
